Fmoc-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

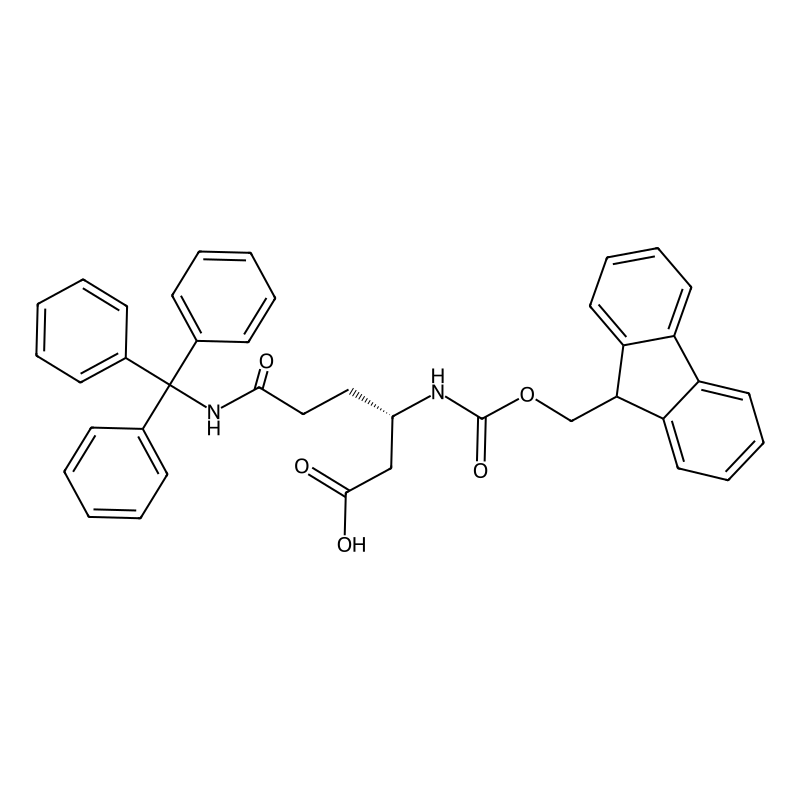

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid, also known as Fmoc-beta-Homogln-Trt-OH, finds application in the field of peptide synthesis. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the N-terminus of the amino acid, while the trityl group protects the side chain amine. This allows for the selective coupling of this amino acid to other protected amino acids in a controlled manner during peptide chain elongation [].

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-beta-Homogln-Trt-OH is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for assembling peptides. The trityl group facilitates the attachment of the amino acid to a solid support resin via its linker. The Fmoc group can then be selectively removed under mild acidic conditions, allowing for further chain elongation with other Fmoc-protected amino acids [].

Synthesis of Cyclic Peptides

Due to the presence of a protected amine group on the side chain, Fmoc-beta-Homogln-Trt-OH can be used in the synthesis of cyclic peptides. By incorporating this amino acid into the peptide sequence and subsequently deprotecting the side chain amine, it becomes possible to form amide bonds between the side chain and other functional groups within the peptide, leading to cyclization [].

The fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized base-labile protecting group in organic synthesis, particularly in the field of peptide synthesis. It was first introduced by Louis A. Carpino and Grace Y. Han in the early 1970s as a solution to the limitations of existing protecting groups for amines, which were primarily acid-labile . The Fmoc group is characterized by its stability under acidic conditions and its rapid removal under basic conditions, making it particularly advantageous for solid-phase peptide synthesis (SPPS) where amine protection is necessary .

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Work in a well-ventilated fume hood.

- Be aware of potential flammability of organic solvents used.

- Follow safe disposal procedures for organic waste.

The introduction of the Fmoc group typically involves reactions with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The general reaction can be represented as follows:

- Formation of Fmoc Derivative:

- Deprotection:

The Fmoc group can be cleaved using basic reagents, primarily piperidine, which forms a stable adduct with the byproduct dibenzofulvene:

The cleavage mechanism is believed to follow an E1cb elimination pathway, where the base abstracts a proton leading to the formation of a reactive intermediate .

While the Fmoc group itself does not exhibit significant biological activity, its role as a protecting group facilitates the synthesis of biologically active peptides and proteins. The efficient synthesis of peptides using Fmoc chemistry allows researchers to explore various biological functions and therapeutic applications of these compounds. The ability to incorporate diverse amino acids into peptide sequences enhances their potential as drugs and biotherapeutics .

The synthesis of Fmoc-protected amino acids typically involves:

- Protection: Amino acids are reacted with Fmoc-Cl or Fmoc-OSu in suitable solvents such as N,N-dimethylformamide (DMF) or dichloromethane.

- Purification: The resulting Fmoc-amino acids are purified, often using chromatography techniques.

- Deprotection: Upon completion of peptide synthesis, the Fmoc group is removed using a basic solution, usually 20% piperidine in DMF.

This method allows for high yields and purity of the final peptide products .

The primary applications of the Fmoc group include:

- Solid-Phase Peptide Synthesis: Fmoc chemistry is integral to SPPS, allowing for stepwise assembly of peptides while minimizing side reactions .

- Drug Development: Facilitates the synthesis of peptide-based drugs and biologics.

- Bioconjugation: Used in attaching peptides to other biomolecules for therapeutic purposes.

The versatility and efficiency of Fmoc chemistry have made it a standard in peptide synthesis laboratories worldwide .

Interaction studies involving Fmoc-protected compounds often focus on their reactivity during peptide synthesis and their behavior in biological systems. Research has shown that the stability of the Fmoc group under various conditions allows for controlled reactions without significant side products, which is crucial for maintaining the integrity of sensitive biological molecules . Additionally, studies on deprotection kinetics reveal insights into optimizing reaction conditions for better yields in peptide synthesis .

Several other protecting groups are used in organic synthesis, particularly for amines. Here is a comparison highlighting the uniqueness of the Fmoc group:

| Protecting Group | Stability | Deprotection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| Fmoc | Stable under acidic conditions | Base (e.g., piperidine) | Rapid removal; useful in SPPS | Hydrophobicity may limit solubility |

| Boc (tert-butyloxycarbonyl) | Stable under basic conditions | Acid (e.g., trifluoroacetic acid) | High solubility; widely used | Less versatile than Fmoc; requires acidic conditions for removal |

| Alloc (allyloxycarbonyl) | Sensitive to palladium catalysis | Palladium-mediated cleavage | Useful for complex syntheses | Requires specialized conditions for deprotection |

| Nsc (2-(4-nitrophenylsulfonyl)-ethoxycarbonyl) | Moderate stability | Acidic conditions | Good for specific applications | Less commonly used; limited versatility |

The fluorenylmethoxycarbonyl group's unique properties—such as its base-lability and compatibility with solid-phase methods—distinguish it from other protecting groups, making it particularly valuable in modern organic synthesis .